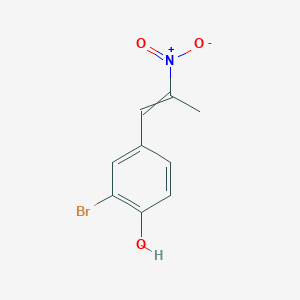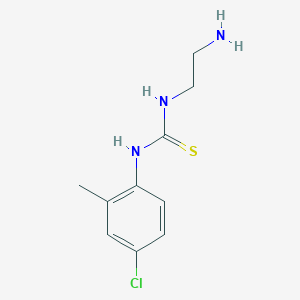
N-(2-Aminoethyl)-N'-(4-chloro-2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-N’-(4-chloro-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(4-chloro-2-methylphenyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N’-(4-chloro-2-methylphenyl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-N’-(4-chloro-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As an inhibitor of certain enzymes and receptors.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-N’-(4-chloro-2-methylphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The presence of the thiourea group allows it to form strong hydrogen bonds and coordinate with metal ions, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Aminoethyl)-N’-(4-chlorophenyl)thiourea
- N-(2-Aminoethyl)-N’-(4-methylphenyl)thiourea
- N-(2-Aminoethyl)-N’-(4-bromophenyl)thiourea
Uniqueness
N-(2-Aminoethyl)-N’-(4-chloro-2-methylphenyl)thiourea is unique due to the presence of both chloro and methyl groups on the aromatic ring. This combination can influence its reactivity and binding affinity, making it distinct from other thioureas.
Eigenschaften
CAS-Nummer |
59312-36-6 |
|---|---|
Molekularformel |
C10H14ClN3S |
Molekulargewicht |
243.76 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-3-(4-chloro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C10H14ClN3S/c1-7-6-8(11)2-3-9(7)14-10(15)13-5-4-12/h2-3,6H,4-5,12H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
YBIDUWZWDCMCGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


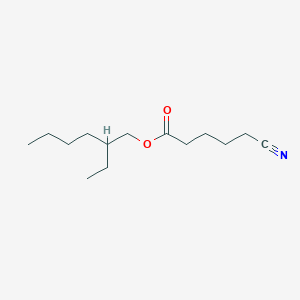
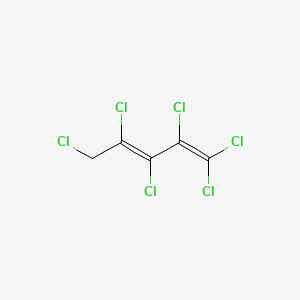
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
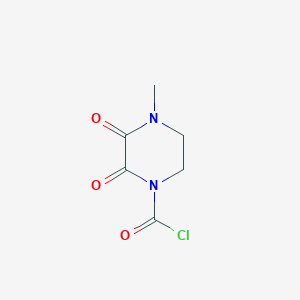
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)

![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
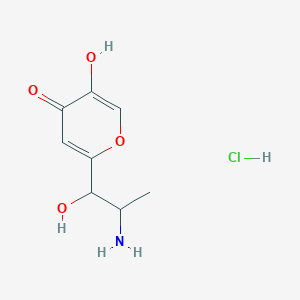
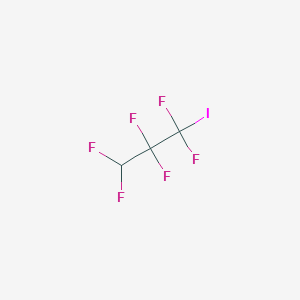
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)

![2-[(E)-tert-Butyldiazenyl]octan-2-ol](/img/structure/B14605523.png)
